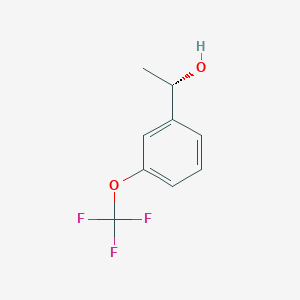
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol
Descripción general
Descripción
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol, also known as TFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFE is a chiral compound, which means that it exists in two enantiomeric forms, with only one form being biologically active.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol is not well understood, but it is believed to involve the modulation of various signaling pathways in the body, including the NF-κB and MAPK pathways. (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has also been shown to protect against oxidative stress and DNA damage, which are associated with the aging process and various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol is its chiral nature, which makes it a useful tool for the synthesis of chiral compounds. (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol is also relatively easy to synthesize and is commercially available. However, one of the limitations of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol. One direction is the development of new (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is the synthesis of new (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol-based polymers with unique properties for various applications, including drug delivery and tissue engineering. Additionally, further studies are needed to elucidate the mechanism of action of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol and its potential side effects.
Conclusion
In conclusion, (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol is a chiral compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been shown to exhibit potent antioxidant, anti-inflammatory, and anti-cancer activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol also has potential applications in organic synthesis and materials science. Further research is needed to fully understand the mechanism of action of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol and its potential applications.
Aplicaciones Científicas De Investigación
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. In organic synthesis, (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been used as a chiral building block for the synthesis of various biologically active compounds. In materials science, (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol has been used as a monomer for the synthesis of polymers with unique properties.
Propiedades
IUPAC Name |
(1S)-1-[3-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWANKNAGTRWECQ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



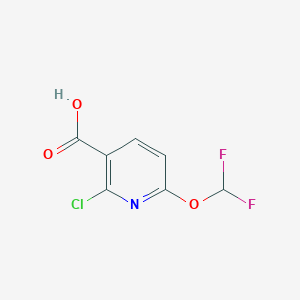

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3380048.png)
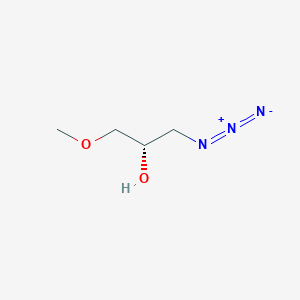
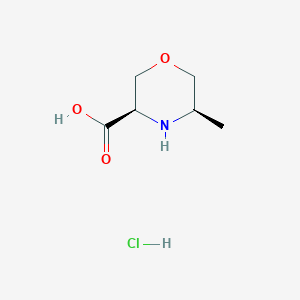
![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B3380076.png)
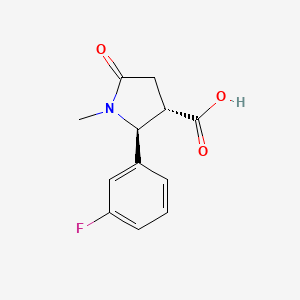

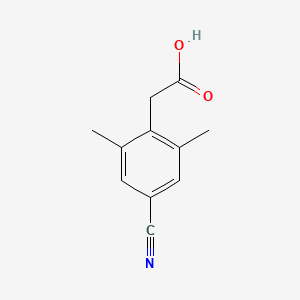
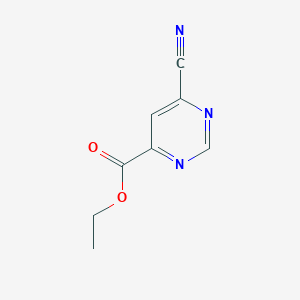
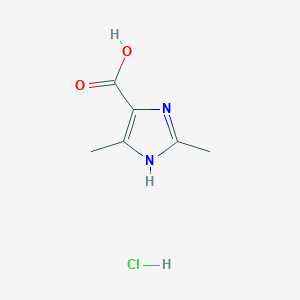
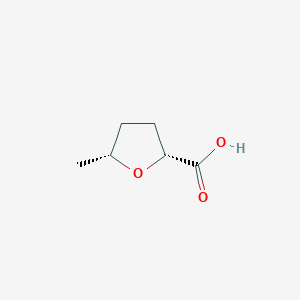
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B3380125.png)
